2,4-Dibromo-6-fluoropyridin-3-amine
CAS No.:
Cat. No.: VC17227141
Molecular Formula: C5H3Br2FN2
Molecular Weight: 269.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3Br2FN2 |
|---|---|
| Molecular Weight | 269.90 g/mol |
| IUPAC Name | 2,4-dibromo-6-fluoropyridin-3-amine |
| Standard InChI | InChI=1S/C5H3Br2FN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2 |
| Standard InChI Key | ZVXHEQJXISYCAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(N=C1F)Br)N)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecular structure of 2,4-Dibromo-6-fluoropyridin-3-amine features a pyridine ring with halogen substituents at positions 2, 4, and 6, and an amine group at position 3. The IUPAC name, 2,4-dibromo-6-fluoropyridin-3-amine, reflects this substitution pattern . The canonical SMILES notation (C1=C(C(=C(N=C1F)Br)N)Br) and InChIKey (ZVXHEQJXISYCAS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
The presence of bromine and fluorine atoms introduces significant electronic effects. Bromine’s electron-withdrawing nature and fluorine’s high electronegativity create a polarized ring system, enhancing reactivity toward nucleophilic and electrophilic substitutions. The amine group at position 3 further contributes to the molecule’s basicity and hydrogen-bonding potential.
Spectroscopic Analysis
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for characterizing this compound.
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¹H NMR: The amine proton resonates as a singlet near δ 5.5–6.0 ppm, while aromatic protons adjacent to electronegative substituents appear downfield.
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¹³C NMR: Carbons bonded to bromine and fluorine exhibit distinct shifts, with C-Br signals typically between δ 100–120 ppm and C-F signals near δ 150–160 ppm.
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IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C-Br (500–600 cm⁻¹), and C-F (1100–1200 cm⁻¹) confirm functional groups.
Comparative Analysis with Analogues
The compound’s uniqueness becomes evident when compared to structurally related pyridine derivatives:
The amine group in 2,4-Dibromo-6-fluoropyridin-3-amine enables hydrogen bonding and participation in condensation reactions, distinguishing it from analogues with hydroxyl or unsubstituted positions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves halogenation of a fluoropyridine precursor. A plausible route includes:
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Bromination of 4-Fluoropyridine: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (0–25°C, dichloromethane solvent) introduces bromine at positions 2 and 4.
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Amination: Subsequent reaction with ammonia or an amine source replaces a leaving group (e.g., hydrogen) at position 3, yielding the target amine .
Industrial Production
Industrial synthesis scales these reactions using continuous-flow reactors to enhance yield and purity. Purification involves recrystallization from ethanol or chromatography, achieving >95% purity . Suppliers like SuZhou ShiYa Biopharmaceuticals and Shanghai Haohong Pharmaceutical Co., Ltd., produce the compound under GMP conditions for research and pharmaceutical applications .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement. For example:
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Amination: Reaction with alkylamines replaces bromine with amine groups, forming diamino derivatives.
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids introduces aryl or vinyl groups, expanding structural diversity.
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes electrophilic substitution at position 5 (meta to amine), though reactions are slower due to deactivation by halogens. Nitration and sulfonation require harsh conditions (e.g., fuming HNO₃, H₂SO₄).
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, but bromine and fluorine substituents may hinder full reduction. Selective dehalogenation (e.g., using Zn/HOAc) removes bromine atoms while preserving the fluorine .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For instance, derivatives with modified amine groups have shown activity against Mycobacterium tuberculosis .
Agrochemical Development
In agrochemistry, it is used to synthesize herbicides and fungicides. The fluorine atom enhances lipid solubility, improving foliar absorption in plants .
Materials Science
Functionalized derivatives are incorporated into metal-organic frameworks (MOFs) and conductive polymers, leveraging the pyridine ring’s coordination capabilities.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies suggest that bromine and fluorine substituents enhance binding to enzyme active sites. For example, derivatives inhibit cholesterol esterase, a target for hypercholesterolemia therapies.
Antimicrobial Properties
The amine group facilitates interactions with bacterial cell membranes, disrupting proton gradients. Structure-activity relationship (SAR) studies indicate that bromine atoms are critical for activity against Gram-positive pathogens .
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